molecular formula C20H28O3 B122124 (1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione CAS No. 155969-80-5

(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione

Cat. No. B122124
M. Wt: 316.4 g/mol
InChI Key: YHGZVLAKJHCQTC-DDEZQVSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione, also known as HPPD, is an enzyme that plays a crucial role in the biosynthesis of plastoquinone, a key component of the photosynthetic electron transport chain. HPPD inhibitors have been used in the development of herbicides, and have also been studied for their potential use in the treatment of various diseases.

Scientific Research Applications

Cytotoxic Compounds from Echinacea Pallida

Research has identified compounds in Echinacea Pallida, including polyacetylenes and polyenes, which have demonstrated moderate cytotoxic activity against human pancreatic adenocarcinoma cells. These compounds, such as 8-hydroxy-pentadeca-(9E,13Z)-dien-11-yn-2-one, are structurally related to the chemical and contribute to the understanding of potential therapeutic applications (Pellati et al., 2006).

Synthetic Approaches in Chemistry

Synthetic approaches to complex chemical structures, like phomactins, involve reactions of similar bicyclic compounds. These studies provide insights into the chemical reactivity and potential applications of these compounds in synthetic chemistry and pharmaceutical development (Burnell et al., 2018).

Novel Diterpenes from Croton Nitens

The isolation of novel diterpenes, such as crotonitenone from Croton nitens, which shares structural similarities with the chemical , sheds light on the diversity and potential applications of these compounds in natural product chemistry and drug discovery (Burke et al., 1982).

Applications in Asymmetric Synthesis

Studies in asymmetric synthesis have explored reactions involving related bicyclic diones, indicating their potential utility in the preparation of chiral compounds, which are crucial in the development of new pharmaceuticals (Engler et al., 1999).

properties

CAS RN

155969-80-5

Product Name

(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1R,2Z,6Z,10Z)-8-hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione

InChI

InChI=1S/C20H28O3/c1-12-6-8-15-16(20(15,4)5)11-14(3)17(21)9-7-13(2)19(23)18(22)10-12/h7,10-11,15-16,19,23H,6,8-9H2,1-5H3/b12-10-,13-7-,14-11-/t15?,16-,19?/m1/s1

InChI Key

YHGZVLAKJHCQTC-DDEZQVSNSA-N

Isomeric SMILES

C/C/1=C/C(=O)C(/C(=C\CC(=O)/C(=C\[C@@H]2C(C2(C)C)CC1)/C)/C)O

SMILES

CC1=CC(=O)C(C(=CCC(=O)C(=CC2C(C2(C)C)CC1)C)C)O

Canonical SMILES

CC1=CC(=O)C(C(=CCC(=O)C(=CC2C(C2(C)C)CC1)C)C)O

Other CAS RN

156041-05-3

synonyms

koumbalone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione
Reactant of Route 2
(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione
Reactant of Route 3
(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione
Reactant of Route 4
(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione
Reactant of Route 5
(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione
Reactant of Route 6
(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione

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